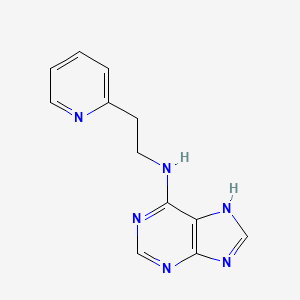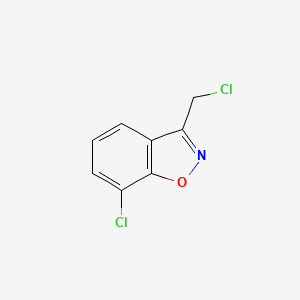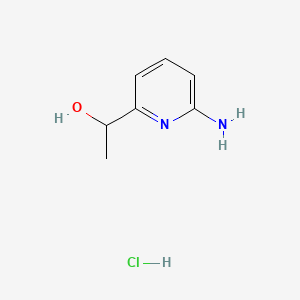![molecular formula C8H9Cl2NO2S B13468339 Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate](/img/structure/B13468339.png)
Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(2,4-dichlorothiophen-3-yl)amino]acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms and an amino group attached to the thiophene ring, making it a dichlorinated thiophene derivative. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2,4-dichlorothiophen-3-yl)amino]acetate typically involves the reaction of 2,4-dichlorothiophene with ethyl glycinate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-[(2,4-dichlorothiophen-3-yl)amino]acetate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Ethyl 2-[(2,4-dichlorothiophen-3-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The chlorine atoms in the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-[(2,4-dichlorothiophen-3-yl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
作用机制
The mechanism of action of ethyl 2-[(2,4-dichlorothiophen-3-yl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Ethyl 2-[(2,4-dichlorothiophen-3-yl)amino]acetate can be compared with other thiophene derivatives, such as:
Ethyl 2-(2,5-dichlorothiophen-3-yl)acetate: Similar structure but with chlorine atoms at different positions.
Ethyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate: Contains additional fluorine atoms, which can alter its chemical and biological properties.
The uniqueness of ethyl 2-[(2,4-dichlorothiophen-3-yl)amino]acetate lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C8H9Cl2NO2S |
|---|---|
分子量 |
254.13 g/mol |
IUPAC 名称 |
ethyl 2-[(2,4-dichlorothiophen-3-yl)amino]acetate |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-2-13-6(12)3-11-7-5(9)4-14-8(7)10/h4,11H,2-3H2,1H3 |
InChI 键 |
INTKCPOLNFFDNI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNC1=C(SC=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine](/img/structure/B13468256.png)
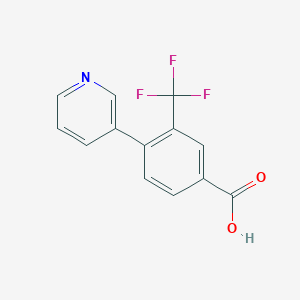
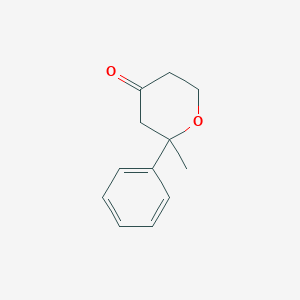
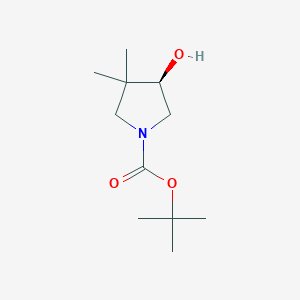

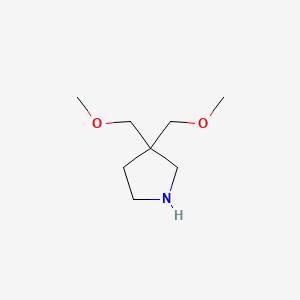
![(2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13468299.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B13468308.png)
![2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine](/img/structure/B13468314.png)
amine hydrochloride](/img/structure/B13468326.png)

